molecular formula C8H15N3O B2546036 1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol CAS No. 2060062-89-5

1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol

Cat. No.: B2546036
CAS No.: 2060062-89-5
M. Wt: 169.228
InChI Key: JRACIMISJNKUEV-UHFFFAOYSA-N
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Description

1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol (Molecular Formula: C 8 H 15 N 3 O) is a chemical compound featuring a 1,2,3-triazole ring core, which is substituted at the 1-position with an isopropyl group and at the 4-position with a propan-2-ol moiety . This structure combines a rigid, aromatic triazole heterocycle with a flexible alcohol side chain, making it a highly versatile and valuable intermediate in medicinal chemistry and materials science research. The 1,2,3-triazole scaffold is typically synthesized via the robust and regioselective copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" . This reliable synthetic route allows for efficient exploration of structure-activity relationships. While specific biological data for this exact molecule is limited, triazole derivatives are extensively investigated for their diverse pharmacological properties, including potential antimicrobial, anticancer, and immunomodulatory activities . The presence of both hydrogen bond donor and acceptor groups in its structure facilitates interactions with biological targets, making it a promising scaffold for developing new enzyme inhibitors or probes in biochemical assays . This product is provided exclusively for research purposes in laboratory settings. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed handling and storage information.

Properties

IUPAC Name

1-(1-propan-2-yltriazol-4-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-6(2)11-5-8(9-10-11)4-7(3)12/h5-7,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRACIMISJNKUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=N1)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have highlighted the effectiveness of triazole-based compounds against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis.

Case Study: Antitubercular Activity

Recent investigations have shown that triazole derivatives can inhibit the InhA enzyme in Mycobacterium tuberculosis, a crucial target for anti-tubercular drug development. In particular, compounds similar to 1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol have demonstrated promising results in terms of Minimum Inhibitory Concentration (MIC) values. For example:

  • Compound 5n exhibited a MIC value of 12.5 μg/mL against M. tuberculosis .

Table 2: Antitubercular Activity Data

CompoundMIC (μg/mL)Target Pathogen
5n12.5Mycobacterium tuberculosis
5g25M. bovis BCG
5i20M. abscessus

Antibacterial Properties

The compound has also been evaluated for its antibacterial efficacy against various strains of bacteria. Research indicates that modifications to the triazole structure can enhance antibacterial activity.

Case Study: Antistaphylococcal Activity

A significant portion of synthesized triazole derivatives showed high antibacterial activity against Staphylococcus aureus, with MIC values ranging from 10.1 to 62.4 µM .

Table 3: Antibacterial Activity Data

CompoundMIC (µM)Target Bacteria
Compound A10.1Staphylococcus aureus
Compound B62.4S. aureus

Antiviral and Anticancer Activities

Triazole compounds have also been explored for their antiviral and anticancer properties. Studies suggest that these compounds can interfere with viral replication and exhibit cytotoxic effects on cancer cells .

Case Study: Anticancer Activity

Recent research has identified several triazole derivatives that show significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents.

Table 4: Anticancer Activity Data

CompoundIC50 (µM)Cancer Cell Line
Compound X15HeLa
Compound Y22MCF7

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Properties of 1,2,3-Triazole Derivatives
Compound Name Substituent(s) ED50 (mg L⁻¹) Melting Point (°C) Biological Activity
Target Compound Propan-2-yl, propan-2-ol 0.83 Antifungal (non-phytotoxic)
2-(1-(o-Tolyl)-1H-triazol-4-yl)propan-2-ol (1a) o-Tolyl, propan-2-ol 120 Antitrypanosomal
4h () (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 0.83 Antifungal, non-phytotoxic
2-[1-(3-Fluorophenyl)-1H-triazol-4-yl]propan-2-ol 3-Fluorophenyl, propan-2-ol Potential anticancer
1b2b () Hydroxymethyl, propan-1-ol Lower antifungal activity

Key Findings

Antifungal Efficacy :

  • The target compound and its analog 4h (ED50 = 0.83 mg L⁻¹) demonstrate superior antifungal activity compared to tebuconazole, likely due to the propan-2-ol group enhancing solubility and membrane penetration .
  • In contrast, 1b2b (3-[4-(hydroxymethyl)triazol-1-yl]propan-1-ol) lacks the propan-2-yl substituent and shows reduced activity, underscoring the importance of steric bulk in binding .

Substituent Effects on Bioactivity: Aryl Groups: Compounds with aromatic substituents, such as 2-(1-(o-tolyl)-1H-triazol-4-yl)propan-2-ol, exhibit activity against trypanosomes, suggesting aryl groups may enhance binding to parasitic enzymes .

Physicochemical Properties :

  • The propan-2-yl group in the target compound balances lipophilicity and steric hindrance, optimizing fungal membrane interaction without compromising solubility.
  • Azetidine-containing analogs (e.g., 2-[1-(azetidin-3-yl)-1H-triazol-4-yl]propan-2-ol hydrochloride) introduce cyclic amines, enhancing hydrogen-bonding capacity but complicating synthesis .

Synthetic Feasibility :

  • Glycerol-based synthesis (as in ) offers high efficiency and scalability, while bromophenyl derivatives (e.g., IVd in ) require multi-step protocols involving Jones reagent oxidation .

Biological Activity

1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol (C8H15N3O) is a synthetic compound belonging to the class of 1,2,3-triazoles, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The compound's structural formula is represented as follows:

Molecular Formula C8H15N3O\text{Molecular Formula C}_8\text{H}_{15}\text{N}_3\text{O}

Key Structural Features:

  • Contains a triazole ring which is known for its role in biological activity.
  • The presence of a propanol moiety enhances solubility and bioavailability.

Biological Activity Overview

  • Antimicrobial Activity:
    Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that related triazole compounds demonstrate effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin .
  • Antifungal Properties:
    Triazoles are widely recognized for their antifungal activity. Compounds similar to 1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol have been studied for their efficacy against fungal pathogens such as Candida spp. The mechanism typically involves inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity .
  • Immunomodulatory Effects:
    Some studies suggest that triazole derivatives can modulate immune responses. For instance, they may enhance antibody production in response to specific antigens, indicating potential use as immunological adjuvants. This effect was observed in experiments where triazole compounds increased IgG antibody levels significantly compared to controls .

The biological activities of 1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol can be attributed to several mechanisms:

  • Enzyme Inhibition: Triazoles often act by inhibiting key enzymes involved in cellular processes such as DNA replication and protein synthesis.
  • Membrane Disruption: By targeting the integrity of microbial membranes, these compounds can lead to cell lysis and death.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that the tested compound exhibited a broad spectrum of activity with notable efficacy against resistant strains.

CompoundMIC (μg/mL)Target Organism
Triazole A3.12Staphylococcus aureus
Triazole B10Escherichia coli
Triazole C6.25Candida albicans

Case Study 2: Immunomodulation

In a controlled trial assessing the immunomodulatory effects of triazole derivatives, it was found that administration led to a statistically significant increase in IgG levels compared to untreated groups (p < 0.01). This suggests potential applications in vaccine formulations.

Q & A

Basic: What are the recommended synthetic routes for 1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol, and how can reaction efficiency be optimized?

Answer:
The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), a robust method for constructing 1,2,3-triazole rings. Key steps include:

  • Precursor Preparation : React propargyl alcohol derivatives with azides (e.g., 1-azidopropane).
  • Catalytic Conditions : Use Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in a 1:1 mixture of water and tert-butanol at 50–60°C for 6–12 hours .
  • Optimization : Increase yield (>85%) by ensuring stoichiometric balance, inert atmosphere (N₂/Ar), and purification via column chromatography.

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:
Structural validation requires a combination of:

  • ¹H/¹³C NMR : To confirm proton environments (e.g., triazole ring protons at δ 7.5–8.0 ppm) and carbon backbone .
  • IR Spectroscopy : Detect functional groups (e.g., -OH stretch at ~3400 cm⁻¹, triazole C=N at ~1600 cm⁻¹).
  • Mass Spectrometry (MS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Ensure purity (>95%) by matching calculated and observed C/H/N ratios .

Advanced: How can researchers resolve contradictions in antifungal activity data across different substituted triazole derivatives?

Answer:
Contradictions may arise from variations in:

  • Substituent Effects : Electron-withdrawing groups (e.g., -F) enhance antifungal potency compared to alkyl substituents .
  • Test Conditions : Standardize protocols (e.g., MIC assays against Candida albicans vs. Aspergillus spp.) and account for solvent effects (DMSO vs. aqueous solutions).
  • Statistical Analysis : Use multivariate regression to isolate structural contributors (e.g., logP, steric bulk) to activity .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:
Critical precautions include:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2/2A) .
  • Ventilation : Use fume hoods to avoid inhalation (H332) and limit aerosol formation.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: What strategies are effective in analyzing the structure-activity relationship (SAR) of triazole-containing compounds for antifungal applications?

Answer:
SAR analysis involves:

  • Substituent Variation : Synthesize analogs with modifications at the triazole N1 and propan-2-ol positions .
  • Biological Screening : Test against fungal enzyme targets (e.g., lanosterol 14α-demethylase) using enzyme inhibition assays.
  • Computational Modeling : Apply docking studies (e.g., AutoDock Vina) to predict binding affinity to cytochrome P450 enzymes .

Advanced: How does X-ray crystallography contribute to understanding the molecular conformation of this compound?

Answer:
Single-crystal X-ray diffraction:

  • Reveals Spatial Arrangement : Triazole ring planarity and propan-2-ol hydroxyl orientation .
  • Hydrogen Bonding : Identifies intermolecular interactions (e.g., O-H···N) influencing crystal packing and solubility.
  • Validation : Confirms stereochemistry and eliminates synthetic byproduct ambiguity (R-factor <0.07) .

Basic: What are the stability considerations for storing this compound, and how should degradation be monitored?

Answer:

  • Stability : Degrades under UV light or high humidity. Store in amber vials at 2–8°C with desiccants .
  • Monitoring : Use HPLC (C18 column, MeCN:H₂O gradient) to detect degradation peaks. Purity should remain >90% over 6 months .

Advanced: What computational methods are suitable for predicting the reactivity or interaction mechanisms of this compound with biological targets?

Answer:

  • DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate binding to fungal CYP51 over 100-ns trajectories to evaluate stability.
  • QSAR Models : Corrogate descriptors (e.g., polar surface area, ClogP) with antifungal MIC values .

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